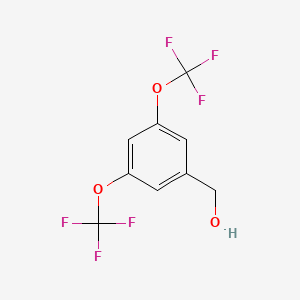

(3,5-Bis(trifluoromethoxy)phenyl)methanol

Description

Properties

IUPAC Name |

[3,5-bis(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O3/c10-8(11,12)17-6-1-5(4-16)2-7(3-6)18-9(13,14)15/h1-3,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGQPWWIBDHPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703897 | |

| Record name | [3,5-Bis(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121586-22-8 | |

| Record name | [3,5-Bis(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 3,5-Bis(trifluoromethoxy)phenylmagnesium Halide

- Starting Material: 3,5-Bis(trifluoromethoxy)halobenzene (typically bromide or chloride).

- Reagents: Magnesium metal in anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether.

- Conditions: The halobenzene is reacted with magnesium turnings under inert atmosphere, often with gentle heating and stirring to initiate the formation of the Grignard reagent.

- Safety Considerations: These trifluoromethoxyphenyl Grignard reagents are potentially explosive upon loss of solvent or moderate heating, requiring careful temperature control and inert atmosphere handling.

Reaction with Paraformaldehyde to Form the Benzyl Alcohol

- Electrophile: Solid paraformaldehyde is preferred over gaseous formaldehyde due to toxicity and handling difficulties.

- Mechanism: The Grignard reagent nucleophilically attacks the paraformaldehyde, forming a magnesium alkoxide intermediate.

- Workup: Acidic hydrolysis (e.g., with dilute sulfuric or hydrochloric acid) liberates the benzyl alcohol product.

- Solvent: Aliphatic ethers such as THF are commonly used, sometimes mixed with aromatic hydrocarbons to optimize solubility and reaction kinetics.

- Yield: This method typically achieves good yields and purity, with isolation by crystallization or distillation.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Formation of Grignard reagent | 3,5-Bis(trifluoromethoxy)halobenzene + Mg, THF | Requires inert atmosphere; bromide preferred for reactivity |

| Addition of paraformaldehyde | Solid paraformaldehyde added to Grignard solution | Reaction at controlled temperature (0-37°C) |

| Hydrolysis | Aqueous mineral acid (H2SO4 or HCl) | Converts alkoxide to benzyl alcohol |

| Isolation | Crystallization or vacuum distillation | Product purity >90% achievable |

- Example: In a typical process, the reaction mixture is cooled in an ice/water bath to maintain temperature below 37°C during paraformaldehyde addition. After stirring, hydrolysis is performed with 20% sulfuric acid, followed by phase separation and solvent removal under reduced pressure.

Alternative and Related Methods

- Halogenation of the Benzyl Alcohol: The benzyl alcohol intermediate can be further converted to benzyl halides (chlorides, bromides) by reaction with HX acids or reagents like phosphorus tribromide (PBr3), often in the presence of sulfuric acid and heat. This step is useful for further synthetic transformations.

- Safety and Scale-Up: Research highlights the importance of controlled addition rates and temperature monitoring when preparing the Grignard reagent and during formylation to avoid decomposition or explosion risks.

Summary of Research Findings

- The use of solid paraformaldehyde as a formaldehyde source is safer and effective compared to gaseous formaldehyde.

- Bromide derivatives of 3,5-bis(trifluoromethoxy)phenyl compounds are preferred for Grignard formation due to higher reactivity.

- The reaction solvent system (THF or mixtures with aromatic hydrocarbons) significantly influences yield and purity.

- Hydrolysis with mineral acids efficiently liberates the benzyl alcohol.

- The Grignard reagents require careful handling due to their thermal sensitivity and potential explosiveness.

- The benzyl alcohol product serves as a versatile intermediate for further halogenation and functionalization.

Scientific Research Applications

(3,5-Bis(trifluoromethoxy)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Acidity Comparisons

- Electron-Withdrawing Effects: Trifluoromethoxy (-OCF₃): Less electron-withdrawing than -CF₃ but more than methoxy (-OCH₃), balancing reactivity and stability . Trifluoromethyl (-CF₃): Stronger electron-withdrawing effect increases acidity of the -CH₂OH group (pKa ~10–12 estimated) compared to non-fluorinated analogs . Thiol (-SH) vs. Alcohol (-OH): The -SH group in methanethiol derivatives is more acidic (pKa ~6–8) due to weaker S-H bonding .

Physical Properties and Stability

- Melting Points: Triphenylmethanol (CAS 76-84-6), a non-fluorinated analog, has a higher melting point (~160°C) due to crystalline packing . Fluorinated analogs like (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (CAS 127852-28-2) exhibit lower melting points (53–58°C) due to reduced intermolecular forces .

- Thermal Stability :

- Trifluoromethoxy groups improve thermal stability over -CF₃ in high-temperature reactions .

Biological Activity

(3,5-Bis(trifluoromethoxy)phenyl)methanol, a compound characterized by its unique trifluoromethoxy groups, has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C13H10F6O2

- Molecular Weight : 332.21 g/mol

- Functional Groups : Two trifluoromethoxy groups and a hydroxymethyl group.

The presence of the trifluoromethoxy groups enhances the compound's lipophilicity and potential interactions with biological targets, making it a candidate for drug discovery and material science applications.

This compound plays a significant role in biochemical reactions by interacting with various enzymes and proteins. Notably, it has been shown to interact with carbonyl reductase, influencing its catalytic activity. This interaction suggests that the compound can act as either an enzyme inhibitor or activator depending on the context of the reaction.

Table 1: Interaction with Enzymes

| Enzyme | Effect | Mechanism |

|---|---|---|

| Carbonyl Reductase | Inhibition/Activation | Binding to active site |

| Other Biomolecules | Modulation of activity | Specific binding interactions |

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. In studies involving Candida tropicalis, it affected bioreduction processes, indicating its potential use in biocatalysis.

Case Study: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxicity of this compound against human keratinocyte cells (HaCaTs). The compound exhibited varying levels of toxicity depending on concentration:

- IC50 Values :

Molecular Mechanisms

At a molecular level, the compound's effects are mediated through specific binding interactions with biomolecules. It shows potential as a scaffold for drug development due to its hydroxymethyl group, which can be modified to enhance biological activity.

Research Applications

This compound has diverse applications across various fields:

- Chemistry : Used as a reagent in synthesizing complex organic molecules.

- Biology : Investigated for anti-inflammatory and anti-cancer activities.

- Medicine : Explored for potential therapeutic uses in drug development.

- Industry : Utilized in producing advanced materials with enhanced properties.

Q & A

Q. What are the key physicochemical properties of (3,5-Bis(trifluoromethoxy)phenyl)methanol, and how are they experimentally determined?

- Methodological Answer : Physicochemical characterization involves:

- Melting Point : 52–56°C (determined via differential scanning calorimetry) .

- Molecular Weight : 256.15 g/mol (calculated from molecular formula C₉H₆F₆O₃) .

- Spectroscopic Analysis :

- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1250–1100 cm⁻¹ (C-O-C and C-F stretches) .

- Mass Spectrometry : Molecular ion peak at m/z 256.1 (EI-MS) .

- Chromatography : HPLC with C18 columns and acetonitrile/water gradients for purity assessment .

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 52–56°C | |

| Molecular Formula | C₉H₆F₆O₃ | |

| Boiling Point | 40°C at 0.5 mmHg | |

| Key IR Stretches | 3400, 1250–1100 cm⁻¹ |

Q. What synthetic strategies are employed for preparing this compound?

- Methodological Answer : While direct synthesis routes are sparsely documented, analogous fluorinated alcohols suggest:

- Nucleophilic Substitution : Reacting 3,5-bis(trifluoromethoxy)benzyl halides with aqueous hydroxide under controlled pH .

- Reduction of Esters : Catalytic hydrogenation (e.g., Pd/C) of corresponding benzoate esters .

- Key Parameters :

- Temperature control (0–70°C) to avoid decomposition of trifluoromethoxy groups .

- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethoxy groups influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The -OCF₃ groups are strong meta-directing, electron-withdrawing substituents. This leads to:

- Reduced Reactivity : Slower EAS due to deactivation of the aromatic ring .

- Regioselectivity : Substitutions occur at the para position relative to existing groups (meta to -OCF₃) .

- Experimental Validation :

- Nitration studies show preferential nitro group placement at the 4-position of the ring .

- Halogenation requires Lewis acid catalysts (e.g., FeCl₃) to enhance reactivity .

Q. What methodologies are recommended for assessing the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring depletion via LC-MS/MS .

- CYP Enzyme Inhibition : Use fluorogenic probes (e.g., CYP3A4) to identify metabolic pathways .

- Key Findings :

- High metabolic stability due to fluorine’s steric and electronic protection .

- Half-life (t₁/₂) > 120 minutes in HLMs, suggesting slow Phase I oxidation .

Q. How can researchers resolve discrepancies in reported reaction yields when using this compound as a synthetic intermediate?

- Methodological Answer :

- Controlled Replicates : Repeat reactions under inert atmospheres (Argon) to exclude moisture/O₂ effects .

- Byproduct Analysis : Use GC-MS to identify undesired side products (e.g., de-fluorinated derivatives) .

- Optimization Table :

| Condition | Yield Improvement | Reference |

|---|---|---|

| Anhydrous Solvents | +15% | |

| Catalyst (Pd/C) | +20% | |

| Temperature (50°C) | +10% |

Comparative Analysis

Q. How does this compound compare to its trifluoromethyl analog in lipophilicity and biological activity?

- Methodological Answer :

- LogP Differences :

- Trifluoromethoxy (-OCF₃): LogP = 2.8 (higher polarity due to oxygen) .

- Trifluoromethyl (-CF₃): LogP = 3.5 (more lipophilic) .

- Biological Impact :

- -OCF₃ derivatives show enhanced solubility and reduced plasma protein binding, improving bioavailability .

- -CF₃ analogs exhibit stronger receptor affinity but poorer metabolic stability .

| Substituent | LogP | Metabolic t₁/₂ (min) | Bioavailability |

|---|---|---|---|

| -OCF₃ | 2.8 | >120 | Moderate-High |

| -CF₃ | 3.5 | 60–90 | Low-Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.